![molecular formula C21H18N4O4 B13520581 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylicacid](/img/structure/B13520581.png)
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylic acid is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, an azetidine ring, and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the azetidine ring and the triazole ring separately, followed by their coupling.
-
Azetidine Ring Formation: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids. Common reagents include strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization process.
-
Triazole Ring Formation: : The triazole ring is often synthesized using click chemistry, specifically the Huisgen cycloaddition reaction between an azide and an alkyne. Copper(I) catalysts, such as copper(I) iodide (CuI), are commonly used to promote this reaction under mild conditions.
-
Coupling of Azetidine and Triazole Rings: : The final step involves coupling the azetidine and triazole rings through a condensation reaction. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their corresponding reduced forms.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:
-
Chemistry: : The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for various applications.
-
Biology: : It serves as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
-
Medicine: : The compound is investigated for its potential therapeutic properties, including its role as a drug candidate for targeting specific biological pathways.
-
Industry: : It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)piperidine-4-carboxylic acid
- 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Uniqueness
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to its combination of the Fmoc group, azetidine ring, and triazole ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C21H18N4O4 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC名 |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C21H18N4O4/c26-20(27)19-22-12-25(23-19)13-9-24(10-13)21(28)29-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18H,9-11H2,(H,26,27) |
InChIキー |
POQUEDKDZABBLV-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N5C=NC(=N5)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



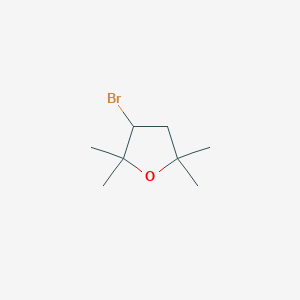
![5-[(4-Sulfamoylphenyl)formamido]pentanoicacid](/img/structure/B13520509.png)
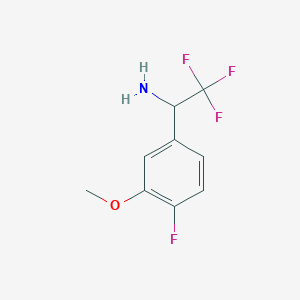
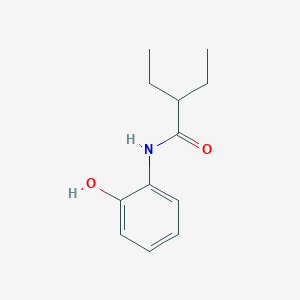


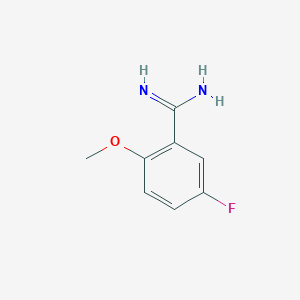
![2-Azadispiro[3.1.36.14]decan-8-OL](/img/structure/B13520546.png)
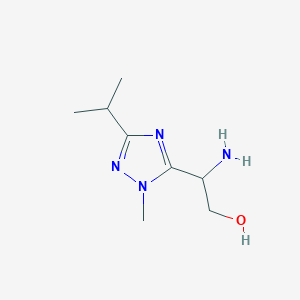
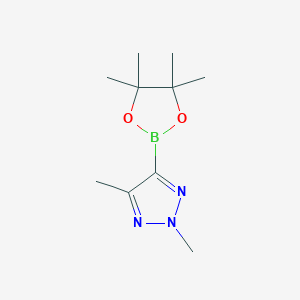
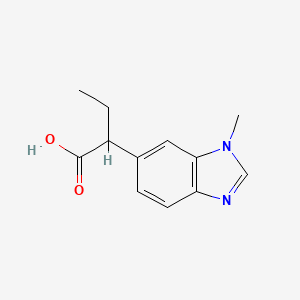
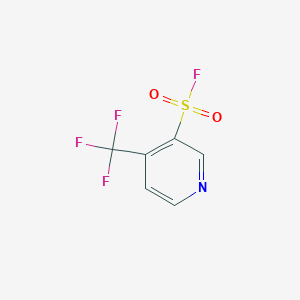
![tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate](/img/structure/B13520600.png)
